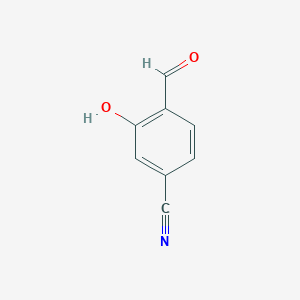

4-Formyl-3-hydroxybenzonitrile

Descripción

4-Formyl-3-hydroxybenzonitrile (CAS: 84102-89-6, molecular formula: C₈H₅NO₂) is a multifunctional aromatic compound featuring a hydroxyl (-OH), formyl (-CHO), and cyano (-CN) group on a benzene ring. Its molecular weight is 147.13 g/mol, and it is commercially available in purities ≥98% . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of benzofurans and chromenones via Strecker reactions and cyclization pathways . Its reactivity is attributed to the electron-withdrawing cyano group and the nucleophilic hydroxyl group, enabling applications in pharmaceutical and materials chemistry.

Propiedades

IUPAC Name |

4-formyl-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZETWSGVBUVPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510521 | |

| Record name | 4-Formyl-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84102-89-6 | |

| Record name | 4-Formyl-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis from 5-Cyano-2-methoxybenzaldehyde via Demethylation

One of the most documented methods involves the demethylation of 5-cyano-2-methoxybenzaldehyde to yield 4-formyl-3-hydroxybenzonitrile. The process typically uses lithium chloride in DMF as the reagent and solvent system.

- 31.08 g of 5-cyano-2-methoxybenzaldehyde and 24.52 g of lithium chloride are refluxed in 500 mL of DMF for 2 hours.

- After reflux, the solvent is evaporated.

- The residue is dissolved in potassium bisulfate solution and extracted with ethyl acetate.

- The organic layer is washed with water and saturated sodium chloride solution.

- The product is isolated by evaporation and purification.

- Yield: 86%

- Reaction temperature: Reflux in DMF (~153 °C)

- Reaction time: 2 hours

This method is efficient and provides a high yield of the target compound with relatively straightforward workup steps.

High-Temperature Demethylation Using Alkali Metal Phenoxides

Another approach involves the use of alkali metal phenoxides (e.g., sodium 4-methylphenoxide) reacting with 4-methoxybenzonitrile at elevated temperatures (200–280 °C).

- Sodium 4-methylphenoxide is prepared from 4-cresol and sodium hydroxide.

- This solution is added to boiling 4-methoxytoluene.

- 4-Methoxybenzonitrile is added, and the mixture is heated gradually to 225–280 °C.

- The reaction proceeds with the distillation of anisole (a byproduct).

- After cooling, the product is extracted and purified.

- Yield: Approximately 71%

- Reaction temperature: 200–280 °C

- Reaction time: Several hours (up to 3.5 hours)

This method is advantageous for industrial scale due to the use of relatively inexpensive reagents but requires high-temperature equipment and careful control of reaction conditions.

Conversion via Hydroxylation and Formylation of Cyanobenzene Derivatives

Some methods start from cyanobenzene derivatives, introducing hydroxyl and formyl groups through controlled substitution and oxidation reactions. These methods often involve multi-step synthesis and are less direct but allow for structural modifications.

Green Synthesis Approaches Using Ionic Liquids and Catalysts

Recent advances have explored the use of ionic liquids as recyclable solvents and catalysts for the conversion of aldehydes to nitriles, which can be adapted for the synthesis of this compound.

- Use of tetrabutylammonium bromide as a phase transfer catalyst.

- Reaction in DMF solvent at 135 °C for 4.5 hours.

- High yields (~92.8%) of benzonitrile derivatives.

- Ionic liquids enhance electrophilicity of aldehydes, facilitating oximation and dehydration steps.

Though this method is more general for benzonitriles, it offers a sustainable alternative for preparing hydroxy-substituted benzonitriles with aldehyde groups.

| Method | Starting Material | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Demethylation with LiCl in DMF | 5-Cyano-2-methoxybenzaldehyde | LiCl, DMF, reflux | ~153 | 2 hours | 86 | High yield, mild conditions |

| High-temp demethylation with phenoxide | 4-Methoxybenzonitrile + 4-cresol | NaOH, 4-cresol, 200–280 °C heating | 200–280 | ~3.5 hours | 71 | Requires high temp, industrial scale |

| Ionic liquid catalyzed conversion | Benzaldehydes (general) | Ionic liquid, tetrabutylammonium bromide, DMF | 135 | 4.5 hours | ~93 | Green method, recyclable catalyst |

- The lithium chloride in DMF method is well-documented in patents and literature, providing a balance of yield and operational simplicity.

- High-temperature demethylation methods, while effective, require specialized equipment and careful temperature control to avoid decomposition.

- Green synthesis methods using ionic liquids represent a promising direction for sustainable chemistry but may require further optimization for specific substrates like this compound.

- The choice of method depends on scale, available equipment, and environmental considerations.

The preparation of this compound is primarily achieved through demethylation of methoxy-substituted benzonitriles or via hydroxylation and formylation of cyanobenzene derivatives. The lithium chloride in DMF reflux method stands out for its high yield and moderate conditions, making it suitable for laboratory and pilot-scale synthesis. High-temperature alkali metal phenoxide methods offer industrial applicability but with higher energy input. Emerging green chemistry approaches using ionic liquids provide environmentally friendly alternatives with competitive yields.

Análisis De Reacciones Químicas

Types of Reactions

4-Formyl-3-hydroxybenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products Formed

Oxidation: 4-Formyl-3-hydroxybenzoic acid.

Reduction: 4-Formyl-3-hydroxybenzylamine.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the development of pharmaceuticals. Its structural similarities to other biologically active compounds suggest potential therapeutic applications:

Agrochemical Applications

In agrochemistry, the compound may serve as an intermediate for the synthesis of agrochemicals such as herbicides and pesticides. The presence of both the hydroxyl and nitrile groups enhances its reactivity, allowing for modifications that can lead to effective agricultural chemicals.

Material Science Applications

The unique chemical structure of 4-Formyl-3-hydroxybenzonitrile also opens avenues in material science:

- Polymer Synthesis : Its reactivity can be harnessed in polymer chemistry to develop new materials with specific properties tailored for applications such as coatings or composites.

- Dyes and Pigments : The compound's chromophoric properties may allow it to be used in the formulation of dyes or pigments, contributing to advancements in colorants used in various industries.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally similar to this compound:

These findings underscore the significance of this compound as a versatile intermediate with promising applications across multiple fields.

Mecanismo De Acción

The mechanism of action of 4-Formyl-3-hydroxybenzonitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The nitrile group can interact with metal ions or other electrophilic species, influencing the compound’s behavior in different chemical environments .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 4-Formyl-3-hydroxybenzonitrile with four structurally similar compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | 84102-89-6 | C₈H₅NO₂ | 147.13 | -OH, -CHO, -CN | Not reported | Not reported |

| 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | C₉H₇NO₂ | 161.16 | -OCH₃, -CHO, -CN | 318.2 | 1.18 |

| 4-Formyl-3-(methylsulfonyl)benzonitrile | 1161921-93-2 | C₉H₇NO₃S | 209.22 | -SO₂CH₃, -CHO, -CN | Not reported | Not reported |

| 4-Bromo-3-formylbenzonitrile | 89003-95-2 | C₈H₄BrNO | 210.03 | -Br, -CHO, -CN | Not reported | Not reported |

| 3-Chloro-4-(4-formylphenoxy)benzonitrile | 676494-58-9 | C₁₄H₈ClNO₂ | 257.67 | -Cl, -O-C₆H₄-CHO, -CN | Not reported | Not reported |

Key Observations :

- Substituent Effects: The methoxy (-OCH₃) group in 4-Formyl-3-methoxybenzonitrile increases molecular weight and boiling point compared to the hydroxyl analog, likely due to reduced hydrogen bonding . Bromo (-Br) in 89003-95-2 adds steric bulk and alters electronic properties, which may influence reactivity in substitution reactions .

Actividad Biológica

4-Formyl-3-hydroxybenzonitrile (C8H5NO2) is an organic compound notable for its unique functional groups, including a formyl group (-CHO), a hydroxy group (-OH), and a nitrile group (-CN) attached to a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications as an intermediate in organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological molecules, influencing its biological activity. The compound is primarily known for its role in modulating enzyme activity and cellular processes.

Enzyme Interactions

This compound interacts with several enzymes, notably:

- Aldehyde Dehydrogenase : This enzyme plays a crucial role in the metabolism of aldehydes. The compound's formyl group can form covalent bonds with nucleophilic residues in the enzyme, potentially leading to inhibition or activation.

- Cytochrome P450 : This family of enzymes is involved in the oxidation of organic substances. The hydroxyl group of the compound allows it to form hydrogen bonds with amino acid residues, facilitating binding and catalytic reactions.

These interactions can alter metabolic pathways, influencing the flux of various biochemical processes within cells.

Cellular Processes

Research indicates that this compound can affect several cellular processes:

- Cell Signaling : The compound has been observed to inhibit certain kinases, which are vital components in cell signaling pathways. This inhibition can lead to significant alterations in cellular responses.

- Gene Expression : By interacting with transcription factors, the compound can modulate gene expression, impacting various biological functions and potentially leading to therapeutic effects.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : At low concentrations, the compound may exert beneficial effects by enhancing enzyme activity and promoting normal cellular functions.

- High Doses : Conversely, at elevated doses, it can induce toxicity characterized by oxidative stress and cellular damage. Studies have demonstrated that higher concentrations correlate with increased adverse effects on cellular metabolism and viability .

Case Studies

- Enzymatic Activity Modulation : In laboratory studies, this compound was shown to modulate the activity of specific metabolic enzymes. For example, it enhanced the activity of aldehyde dehydrogenase at lower concentrations while exhibiting inhibitory effects at higher doses.

- Impact on Cell Lines : A study involving various human cell lines demonstrated that treatment with this compound altered cell proliferation rates and induced apoptosis in a dose-dependent manner. Low concentrations promoted cell survival, whereas high concentrations led to significant cell death.

Metabolic Pathways

This compound is metabolized primarily through pathways involving aldehyde dehydrogenase and cytochrome P450 enzymes. Key metabolic products include:

| Metabolic Reaction | Product |

|---|---|

| Oxidation | 4-Formyl-3-hydroxybenzoic acid |

| Reduction | 4-Formyl-3-hydroxybenzylamine |

| Substitution | Various substituted benzaldehydes |

These metabolites can further influence biological activity and toxicity profiles.

Q & A

Basic: What are the recommended synthetic routes for 4-Formyl-3-hydroxybenzonitrile, and how can purity be optimized?

The synthesis of this compound (CAS 84102-89-6) typically involves formylation and cyanation reactions on a hydroxy-substituted benzene precursor. A common approach includes selective protection/deprotection of functional groups to avoid side reactions. For purification, column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems is effective. Purity validation should utilize HPLC (≥98% purity) and NMR spectroscopy to confirm the absence of byproducts like 3-Formyl-4-hydroxybenzonitrile (CAS 74901-29-4), which shares structural similarities .

Basic: What handling and storage protocols are critical for maintaining this compound stability?

Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or photochemical reactions . Handling requires PPE (gloves, goggles) and ventilation to mitigate risks of skin/eye irritation, as noted in GHS hazard classifications . Avoid dust formation during weighing, and use inert atmospheres (e.g., nitrogen) for reactions involving elevated temperatures to minimize decomposition .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

- 1H/13C NMR : Identify formyl (δ ~9.8–10.2 ppm) and hydroxyl (δ ~10–12 ppm) protons. Aromatic protons and nitrile carbons (δ ~110–120 ppm) provide additional confirmation .

- IR Spectroscopy : Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and nitrile (C≡N, ~2220–2260 cm⁻¹) stretches .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns if single crystals are obtained (e.g., using slow evaporation from DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.